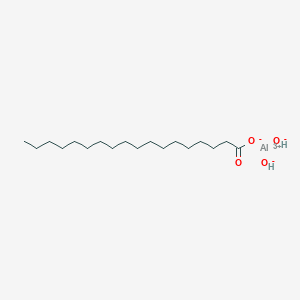

Dihydroxy(stearoyloxy)aluminum

Description

Properties

IUPAC Name |

aluminum;octadecanoate;dihydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.Al.2H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;/h2-17H2,1H3,(H,19,20);;2*1H2/q;+3;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMCXQCYOVCMTB-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[OH-].[OH-].[Al+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37AlO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7047-84-9 | |

| Record name | Aluminum monostearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7047-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ALUMINUM MONOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9BC99461E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Preparation

Aqueous-Phase Precipitation Techniques

The most common and well-documented route for synthesizing aluminum stearates is the precipitation method, which occurs in an aqueous medium. atamanchemicals.com This technique involves the reaction of an aluminum source with saponified stearic acid.

A key step in the aqueous synthesis of dihydroxy(stearoyloxy)aluminum is the formation of a suitable aluminum precursor, often a basic aluminum chloride such as aluminum dihydroxychloride (Al(OH)₂Cl). stackexchange.comechemi.com This intermediate is more reactive than aluminum hydroxide (B78521). stackexchange.comechemi.com There are several methods to prepare this precursor:

Dissolving metallic aluminum in hydrochloric acid under heat. stackexchange.comechemi.com

Reacting an aqueous solution of potassium alum with sodium bicarbonate to form aluminum hydroxide, which is then dissolved in hydrochloric acid and heated. stackexchange.comechemi.com

Adding sodium bicarbonate to a solution of hydrous aluminum chloride and heating the mixture. stackexchange.comechemi.com

The saponification of stearic acid with an alkali, typically sodium hydroxide (NaOH), to form a water-soluble soap (sodium stearate) is another critical precursor step. scispace.com The efficiency of this saponification is vital for the subsequent precipitation reaction. scispace.com

The synthesis of this compound via aqueous precipitation is sensitive to several parameters that must be optimized to ensure the desired product is obtained.

The reaction involves adding the prepared solution of basic aluminum chloride to the sodium stearate (B1226849) solution. stackexchange.comechemi.com The mixture is then heated, often on a water bath, until the this compound precipitates out of the solution. stackexchange.comechemi.com

Key parameters influencing the reaction include:

Temperature: Saponification of stearic acid is typically conducted at elevated temperatures (e.g., 55°C), while the precipitation reaction is also performed under heating. stackexchange.comscispace.com

Molar Ratios: The stoichiometry of the reactants is a critical factor. For the saponification step, research has shown that a stearic acid to sodium hydroxide molar ratio of 1:1.5 is most favorable to minimize the amount of unreacted free fatty acid in the final product. scispace.com

pH: The reaction is carried out in an alkaline medium to ensure the saponification of stearic acid.

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Saponification Temperature | 55°C | To facilitate the reaction between stearic acid and sodium hydroxide. | scispace.com |

| Precipitation Temperature | Heated on water bath (~100°C) | To drive the precipitation of the final product. | stackexchange.comechemi.com |

| Stearic Acid : NaOH Molar Ratio | 1 : 1.5 | Optimizes saponification and minimizes residual free stearic acid. | scispace.com |

Once the precipitation is complete, the solid product is separated from the reaction mixture, typically by filtration using a Büchner funnel. scispace.com The isolated product then undergoes a series of purification steps.

A crucial step is washing the precipitate with warm water to remove water-soluble byproducts, such as sodium chloride (NaCl), which forms during the reaction. stackexchange.comechemi.comscispace.com Following the washing step, the product is often extracted with a solvent like acetone (B3395972) in a Soxhlet extractor. stackexchange.comechemi.com This extraction is designed to remove any remaining unreacted, free stearic acid, which can be present as an impurity. stackexchange.comechemi.comatamanchemicals.com Finally, the purified this compound is dried to a constant mass. scispace.com Commercial preparations may still contain small amounts of free stearic acid. atamanchemicals.com

Non-Aqueous and Anhydrous Synthesis Approaches

While aqueous precipitation is common, non-aqueous and anhydrous methods are also employed, particularly for producing aluminum stearates with a higher degree of substitution (i.e., di- and tristearates). atamanchemicals.comatamanchemicals.com Anhydrous systems are generally required to prepare aluminum stearates higher than the di-salt. atamanchemicals.comatamanchemicals.com

One such non-aqueous approach is the fusion method . This technique involves the direct reaction of stearic acid with aluminum hydroxide at high temperatures, which produces a molten mixture of the aluminum stearate. sakhainternational.com

Another anhydrous route is a solid-state blending method . This process involves intimately mixing or grinding dry, finely divided aluminum distearate with stearic acid at temperatures below the melting point of stearic acid. google.com This method can be used to produce a uniform product with a composition approximating aluminum tristearate by controlling the weight ratio of the starting materials. google.com For instance, a blend of approximately 75% aluminum distearate and 25% stearic acid by weight can be used. google.com These solvent-free, low-temperature conditions help prevent the formation of undesirable grainy material that can occur during the drying phase of aqueous precipitation methods. google.com

Stoichiometric Control and Polymorphism in this compound Synthesis

The term "aluminum stearate" often refers to a commercial product that is not a single, pure compound but rather a mixture. The trivalent nature of the aluminum ion allows for the attachment of one, two, or three stearate anions, resulting in aluminum monostearate, distearate, and tristearate, respectively. atamanchemicals.com

The concept of polymorphism, where a compound can exist in multiple crystalline forms, is well-documented for other metal stearates like sodium stearate. acs.org However, for aluminum stearates, the situation is more complex. The literature often discusses the variation in composition (i.e., the mixture of mono-, di-, and tri-substituted forms) rather than distinct polymorphic forms of a single compound like this compound. scispace.com Some early research has even suggested that aluminum soaps are not true stoichiometric compounds but rather adsorption complexes of hydrated aluminum oxide and the fatty acid. google.com This compositional variability complicates the classical definition of polymorphism, suggesting that product differences often arise from stoichiometry rather than distinct crystal packing of a single, pure compound.

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Probes for Molecular Structure and Bonding

Spectroscopy is fundamental to understanding the atomic and molecular composition of Dihydroxy(stearoyloxy)aluminum, offering detailed information on the local chemical environment of the aluminum atom and the nature of its bonds with the stearate (B1226849) and hydroxyl ligands.

High-resolution solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly focusing on the 27Al nucleus, is a powerful tool for probing the local environment of aluminum atoms. nih.gov The 27Al nucleus is quadrupolar (spin I = 5/2) and naturally 100% abundant, making it highly receptive to NMR analysis. huji.ac.il Its spectral parameters, such as chemical shift and line width, are extremely sensitive to the coordination number and symmetry of the aluminum center. core.ac.uk

In this compound, the aluminum atom is expected to be in a specific coordination environment, bonded to one stearoyloxy group and two hydroxyl groups. 27Al NMR can distinguish between different coordination states, such as tetrahedral (AlIV), pentahedral (AlP), and octahedral (AlVI) aluminum. researchgate.netpnnl.gov Hexa-coordinated aluminum species typically resonate in the chemical shift range of -30 to 30 ppm, while tetrahedral species are found at lower fields (e.g., 56-66 ppm). researchgate.netmdpi.com The presence of broad signals in the 27Al NMR spectrum is common for quadrupolar nuclei in asymmetric environments, which provides information about the local geometry and electronic structure around the aluminum center. huji.ac.ilmdpi.com Studies on related aluminum-oxygen compounds use 27Al NMR to track the transformation between amorphous precursors containing low-coordinated Al sites and crystalline products dominated by octahedrally coordinated aluminum. pnnl.gov

Table 1: Typical 27Al NMR Chemical Shift Ranges for Different Aluminum Coordination Environments

| Coordination Number | Geometry | Chemical Shift Range (ppm) | Typical Environment |

| 4 | Tetrahedral (AlIV) | 50 to 80 | Amorphous silica-alumina, Zeolites researchgate.net |

| 5 | Pentahedral (AlP) | 30 to 40 | Transitional species in alumina (B75360) pnnl.gov |

| 6 | Octahedral (AlVI) | -30 to 30 | Al(H₂O)₆³⁺, Gibbsite, γ-alumina researchgate.netmdpi.com |

This table provides generalized data for aluminum compounds to illustrate the analytical capability of NMR.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is indispensable for identifying functional groups and analyzing chemical bonding within this compound. These methods probe the vibrational modes of molecules, providing a characteristic fingerprint of the compound. acs.orgresearchgate.net

FTIR spectroscopy is particularly effective for identifying the carboxylate-aluminum bond. The formation of aluminum stearate from stearic acid is confirmed by the disappearance of the carboxylic acid C=O stretching band (around 1700 cm⁻¹) and the appearance of two distinct peaks corresponding to the asymmetric (~1550 cm⁻¹) and symmetric (~1450 cm⁻¹) stretching vibrations of the carboxylate anion (COO⁻). The long alkyl chain of the stearate ligand gives rise to characteristic C-H stretching vibrations typically observed in the 2800-3000 cm⁻¹ region. researchgate.net FTIR can also be used to study the adsorption of the compound onto various surfaces. uclan.ac.ukresearchgate.net

Raman spectroscopy offers complementary information. It is highly sensitive to non-polar bonds and symmetric vibrations, making it suitable for analyzing the carbon backbone of the stearate chain. spectroscopyonline.com Raman spectra can reveal information about the conformational order of the alkyl chains and the crystalline nature of the material. acs.org For instance, studies on metal stearates use Raman spectroscopy to investigate the interactions between the lubricant and metal surfaces, where changes in peak position and broadening can indicate the formation of surface complexes. spectroscopyonline.com

Table 2: Key Vibrational Bands for the Analysis of Aluminum Stearate

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopic Technique | Reference |

| ~2800-3000 | C-H stretching of alkyl chain | FTIR, Raman | researchgate.net |

| ~1550 | Asymmetric stretching of carboxylate (COO⁻) | FTIR | |

| ~1450 | Symmetric stretching of carboxylate (COO⁻) | FTIR | |

| ~1440 | CH₂ scissoring vibration | Raman | acs.org |

| ~1000-1200 | C-C stretching of alkyl chain | Raman | acs.org |

This table presents typical frequency ranges for functional groups found in metal stearates.

Surface and Interfacial Analytical Techniques

The performance of this compound in many applications is dictated by its surface properties. Analytical techniques that probe the surface topography, morphology, and composition are therefore essential.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that generates three-dimensional images of a sample's surface at the nanoscale. wikipedia.org It operates by scanning a sharp tip attached to a cantilever across the surface and measuring the deflection of the cantilever as it interacts with the surface topography. mdpi.com This allows for the direct visualization of surface features and the quantitative measurement of parameters like surface roughness. dkut.ac.ke

For materials like this compound, AFM is used to characterize the morphology of thin films and coatings. mdpi.comara-research.com For example, the formation of superhydrophobic surfaces using aluminum stearate has been studied with AFM, which revealed how a multimodal, micro-rough surface contributes to water repellency. mdpi.com AFM can also probe intermolecular and surface forces, providing insights into adhesion and friction at the nanoscale, which is relevant for understanding the compound's behavior in lubricant applications. spmtips.com The technique can be performed in various environments, does not typically require special sample preparation like conductive coatings, and provides a true 3D surface profile. wikipedia.orgnih.gov

Table 3: Example of Surface Analysis using AFM

| Analytical Technique | Information Obtained | Relevance to this compound |

| Atomic Force Microscopy (AFM) | 3D surface topography, Nanoscale morphology, Surface roughness, Adhesion forces | Characterizes film formation, surface texture, and interfacial interactions. mdpi.comspmtips.com |

This table illustrates the type of information AFM provides in the context of surface analysis.

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide high-magnification images of materials, while Energy-Dispersive X-ray Spectroscopy (EDX) supplies elemental composition data.

Scanning Electron Microscopy (SEM) scans a focused electron beam over a surface to create an image. It provides information about the surface topography and morphology of the sample. measurlabs.comthermofisher.com For this compound powders, SEM can reveal particle size, shape, and the degree of aggregation. researchgate.netresearchgate.net When used to examine coatings, SEM shows the surface texture and coverage. innovaltec.com

Transmission Electron Microscopy (TEM) works by transmitting electrons through an ultrathin sample to form an image. measurlabs.com TEM offers much higher resolution than SEM and is used to investigate the internal structure of a material, such as its crystallinity and the presence of different phases. thermofisher.com High-resolution TEM (HRTEM) can even be used to visualize the crystal lattice of materials like aluminum stearate-modified nanocrystals. chinesechemsoc.org

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is often coupled with SEM or TEM. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. thaiparker.co.th The EDX detector analyzes these X-rays to identify the elements present and their relative abundance. gsa-ratingen.de EDX elemental mapping can visualize the spatial distribution of aluminum, carbon, and oxygen across a sample, confirming the composition and homogeneity of this compound particles or films. scribd.comd-nb.info

Table 4: Complementary Information from Electron Microscopy and EDX

| Technique | Primary Information | Application to this compound |

| SEM | Surface morphology, particle size and shape | Visualizing powder aggregates and surface texture of coatings. researchgate.netinnovaltec.com |

| TEM | Internal structure, crystallinity, lattice spacing | Observing crystalline domains within the material. chinesechemsoc.orgresearchgate.net |

| EDX | Elemental composition and distribution | Confirming the presence and mapping the location of Al, O, and C. gsa-ratingen.ded-nb.info |

X-ray Diffraction and Scattering Studies for Crystalline and Amorphous Phases

X-ray Diffraction (XRD) is a primary technique for determining the physical state (crystalline or amorphous) of a material. acs.org It works by directing X-rays onto a sample and measuring the scattering angles of the diffracted beams. Crystalline materials, which possess long-range atomic order, produce a characteristic pattern of sharp diffraction peaks. The position and intensity of these peaks are unique to the material's crystal structure. In contrast, amorphous materials lack long-range order and produce only broad, diffuse humps in the XRD pattern. researchgate.net

For this compound, XRD is used to assess its degree of crystallinity. The synthesis process can result in products ranging from highly crystalline to completely amorphous, which significantly impacts their physical properties. Studies on aluminum stearates have identified characteristic diffraction peaks that confirm a crystalline structure, with notable peaks often appearing at low 2θ angles (e.g., ≈ 5° and 20°), corresponding to the long-chain packing of the stearate molecules. The presence or absence of these sharp peaks provides definitive evidence of the material's phase. researchgate.netchinesechemsoc.org

Table 5: Illustrative X-ray Diffraction Data for Metal Stearates

| Phase | XRD Pattern Characteristics | Example 2θ Peak Positions for Aluminum Stearate |

| Crystalline | Sharp, well-defined peaks | ~5°, ~20° |

| Amorphous | Broad, diffuse halos | No sharp peaks |

This table provides representative data to show how XRD distinguishes between crystalline and amorphous phases.

Computational Chemistry and Theoretical Modeling of Dihydroxy Stearoyloxy Aluminum

Electronic Structure Calculations (e.g., Density Functional Theory) for Molecular Geometry and Reactivity

Electronic structure calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of Dihydroxy(stearoyloxy)aluminum. researchgate.net DFT methods are used to solve the Schrödinger equation for the molecule, yielding information about its optimized geometry, electronic distribution, and chemical reactivity. researchgate.net

By using functionals like B3LYP, researchers can determine the most stable three-dimensional arrangement of atoms, predicting key structural parameters. illinois.edu For this compound, this includes the bond lengths and angles involving the central aluminum atom, such as the Al-O bonds connecting to the hydroxyl and stearoyloxy groups.

Furthermore, DFT calculations provide insights into the molecule's reactivity through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. These calculations help identify the most likely sites for electrophilic and nucleophilic attack, guiding the understanding of the molecule's interaction with other chemical species.

Table 1: Predicted Molecular Properties from DFT Calculations

| Property | Description | Significance for this compound |

|---|---|---|

| Optimized Molecular Geometry | The lowest energy arrangement of atoms in the molecule. | Determines bond lengths (e.g., Al-O, C=O) and angles, providing the foundational structure. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of the molecule's chemical reactivity and stability. |

| Electrostatic Potential (ESP) Map | A visualization of the charge distribution on the molecule's surface. | Highlights electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions. |

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations are invaluable for investigating how individual molecules interact with each other and with their environment, leading to aggregation and the formation of larger structures.

In an MD simulation, the forces between molecules are calculated using a force field, and Newton's equations of motion are solved numerically to track the trajectory of each atom. researchgate.net This allows for the observation of dynamic processes such as self-assembly and aggregation in various media. The long stearate (B1226849) tail of the molecule contributes to significant van der Waals interactions, which are a primary driving force for aggregation, while the polar dihydroxy-aluminum headgroup can participate in hydrogen bonding and electrostatic interactions.

By analyzing the trajectories from MD simulations, researchers can calculate structural and thermodynamic properties. For instance, the radial distribution function (RDF) can be computed to understand the local ordering and packing of molecules, providing clear evidence of aggregation. These simulations can predict how this compound behaves in condensed phases, such as in solutions or as part of a solid matrix.

Table 2: Intermolecular Forces in this compound Systems

| Interaction Type | Relevant Molecular Moiety | Role in Aggregation |

|---|---|---|

| Van der Waals Forces | Stearate alkyl chain (C17H35) | Primary driving force for the association of the nonpolar tails, leading to micelle-like structures or layered aggregates. |

| Hydrogen Bonding | Hydroxyl (-OH) groups | Promotes interactions between the polar headgroups of different molecules or with polar solvent molecules. |

| Electrostatic Interactions | Aluminum center and oxygen atoms (Al-O) | Contributes to the ordering and stability of the aggregated structures, particularly the polar interfaces. |

Prediction and Interpretation of Spectroscopic Signatures (e.g., 27Al NMR Chemical Shifts)

Computational methods are crucial for predicting and interpreting spectroscopic data, providing a link between experimental measurements and the underlying molecular structure. For this compound, the prediction of the 27Al Nuclear Magnetic Resonance (NMR) spectrum is of particular interest. The 27Al nucleus is quadrupolar, and its NMR signature is highly sensitive to the local symmetry and coordination environment of the aluminum atom. nih.govnih.gov

Theoretical calculations, especially DFT combined with methods like the Gauge-Including Projected Augmented Wave (GIPAW), can accurately predict 27Al NMR parameters such as the isotropic chemical shift (δiso) and the quadrupole coupling constant (CQ). nih.gov These calculations determine the magnetic shielding and the electric field gradient at the aluminum nucleus, which are the fundamental properties measured in an NMR experiment.

By comparing theoretically predicted spectra for different possible coordination geometries (e.g., tetrahedral, pentacoordinated, or octahedral aluminum centers) with experimental data, the actual coordination state of aluminum in the compound can be determined. nih.gov This synergy between theory and experiment is essential for characterizing the precise structure of aluminum complexes. nih.gov

Table 3: Theoretical 27Al NMR Parameters for Hypothetical Coordination States

| Coordination Geometry | Expected Isotropic Chemical Shift (δiso) Range (ppm) | Expected Quadrupole Coupling Constant (CQ) | Computational Method |

|---|---|---|---|

| Tetrahedral (AlO4) | 50 to 80 | Moderate to High | DFT-GIPAW nih.gov |

| Pentacoordinated (AlO5) | 25 to 45 | High | DFT-GIPAW nih.gov |

| Octahedral (AlO6) | -10 to 20 | Low to Moderate | DFT-GIPAW nih.gov |

Force Field Parameterization and Application in Condensed Phase Systems

The accuracy of MD simulations depends entirely on the quality of the underlying force field, which is a set of mathematical functions and parameters describing the potential energy of the system. uiuc.edu For a molecule like this compound, a standard, pre-existing force field is unlikely to be available, necessitating the development of custom parameters.

Force field parameterization is a systematic process that typically uses high-level quantum mechanics (QM) calculations as a reference. nih.gov The process involves:

Defining Atom Types: Assigning specific types to the atoms in the molecule (e.g., the aluminum atom, the carboxylate oxygens, the hydroxyl oxygens).

Deriving Bonded Parameters: Calculating the energy profile for stretching bonds and bending angles from QM data and fitting the force field's spring constants (e.g., kb, kθ) to reproduce these profiles. uiuc.edu

Deriving Dihedral Parameters: Scanning the potential energy surface along rotatable bonds (torsion angles) to derive the dihedral parameters that govern the molecule's conformational preferences. nih.gov

Assigning Partial Charges: Calculating atomic partial charges using QM methods that reproduce the molecule's electrostatic potential.

Once parameterized, the force field can be used in large-scale MD simulations to model the behavior of this compound in realistic, condensed-phase environments, such as in bulk material or at interfaces. tue.nl

Table 4: Key Components in Force Field Parameterization for this compound

| Energy Term | Description | Specific Parameterization Challenge |

|---|---|---|

| Bond Stretching | Energy associated with deforming a bond from its equilibrium length. | Requires QM data for the Al-O bonds. |

| Angle Bending | Energy associated with deforming an angle from its equilibrium value. | Requires QM data for O-Al-O and Al-O-C angles. |

| Torsional Dihedrals | Energy associated with rotation around a bond. | Complex profiles for rotation around Al-O bonds must be derived. |

| Non-bonded (van der Waals) | Lennard-Jones potential describing short-range repulsion and long-range attraction. | Parameters for the Al atom must be carefully chosen or derived to work with the rest of the force field. |

| Non-bonded (Electrostatic) | Coulomb's law interaction between atomic partial charges. | Partial charges on the Al-containing headgroup must be accurately calculated from QM to reflect its polarity. nih.gov |

Theoretical Models for Adsorption and Surface Phenomena

The interaction of this compound with surfaces is critical for its applications as a coating, dispersing agent, or gelling agent. Theoretical models are employed to understand the mechanisms of adsorption and the structure of the resulting surface layer.

Surface Complexation Models (SCMs) are used to describe adsorption from a thermodynamic perspective, treating the binding of molecules to surface sites as a chemical reaction. nih.govnsf.gov These models can predict adsorption isotherms based on the properties of the surface and the adsorbing molecule.

From a molecular standpoint, DFT calculations are used to model the adsorption of a single this compound molecule onto a well-defined surface slab (e.g., a crystal face of aluminum oxide or another metal oxide). researchgate.net These calculations can determine the most stable adsorption geometry, the binding energy, and the nature of the chemical bonds formed between the molecule and the surface. Studies on the adsorption of stearic acid on aluminum oxide surfaces, for example, have revealed that the carboxylate group can bind in different modes, such as monodentate or bidentate chelation. researchgate.netillinois.edu Similar computational approaches can elucidate whether this compound binds primarily through its hydroxyl groups, its stearoyloxy group, or a combination, providing a detailed picture of the surface chemistry. researchgate.netresearchgate.net

Table 5: Theoretical Approaches to Modeling Adsorption

| Modeling Approach | Information Obtained | Example Application |

|---|---|---|

| DFT on Surface Slabs | Adsorption energy, binding geometry, bond formation (e.g., monodentate vs. bidentate), charge transfer. researchgate.netillinois.edu | Determining the preferred binding mode of the stearoyloxy group on an alumina (B75360) surface. researchgate.net |

| Molecular Dynamics (MD) | Structure and dynamics of the adsorbed layer, orientation of molecules, solvent effects. | Simulating the formation of a self-assembled monolayer on a surface in the presence of a solvent. |

| Surface Complexation Models (SCM) | Thermodynamic description of adsorption, prediction of surface coverage as a function of concentration and pH. nih.gov | Modeling the uptake of aluminum-containing species onto mineral surfaces in an aqueous environment. nsf.gov |

Mechanistic Investigations of Chemical Reactivity and Interactions

Gelation and Rheological Modification Mechanisms in Organic Media

Dihydroxy(stearoyloxy)aluminum, also known as aluminum monostearate, is utilized as a rheology modifier to form gels and increase the viscosity of organic media. wikipedia.orggoogle.com The mechanism of gelation is primarily driven by the amphiphilic nature of the molecule, which possesses a polar aluminum-containing head and a long, non-polar hydrocarbon tail from the stearate (B1226849) ligand.

In non-polar organic solvents, the long hydrocarbon chains of the stearate ligands interact with the solvent molecules through van der Waals forces. The polar dihydroxy aluminum heads, being less compatible with the non-polar medium, tend to aggregate. This leads to the formation of a three-dimensional network of colloidal structures, such as rod-like or sheet-like micelles. This network structure immobilizes the solvent molecules within its interstices, resulting in the formation of a stable gel and a significant increase in the viscosity of the medium. wikipedia.org The effectiveness of this compound as a rheology modifier is dependent on its concentration in the formulation. google.com

Table 1: Effect of Rheology Modifier Concentration on Composition Properties

| Property | Low Modifier Concentration (0.1% - 0.5%) | High Modifier Concentration (up to 40%) |

|---|---|---|

| Viscosity | Slight increase | Significant thickening, gel formation |

| Application | Stabilization of emulsions | Formation of structured gels for pharmaceuticals or cosmetics |

Data synthesized from general principles described in reference google.com.

Interfacial Adsorption and Surface Coating Mechanisms

The formation of coatings and the modification of surfaces by this compound are governed by its interfacial adsorption behavior. The mechanism involves the chemical bonding of the molecule's carboxylate group to substrates, particularly metal and metal oxide surfaces. mdpi.comresearchgate.net

When applied to a surface like aluminum alloy, the stearate portion of the molecule forms a self-assembled monolayer. researchgate.net The headgroup of the molecule, containing the aluminum and carboxylate functions, has a strong affinity for surface hydroxyl groups on the substrate, leading to chemisorption. researchgate.net This interaction can occur through different binding modes, primarily bidentate and monodentate interactions, where the carboxylate oxygen atoms coordinate with the surface aluminum atoms. researchgate.net Once anchored, the long, hydrophobic stearic acid tails orient away from the surface, creating a dense, low-surface-energy coating. mdpi.comresearchgate.net This molecular arrangement is responsible for imparting properties such as superhydrophobicity to the treated surface. mdpi.com

Table 2: Adsorption Mechanisms of Stearate on Aluminum Oxide Surfaces

| Binding Mode | Description | Substrate Preference |

|---|---|---|

| Bidentate | Both oxygen atoms of the carboxylate group bind to the surface. | Observed on both sapphire and amorphous alumina (B75360). researchgate.net |

| Monodentate | Only one oxygen atom of the carboxylate group binds to the surface. | Observed on amorphous alumina surfaces. researchgate.net |

Data derived from research on stearic acid adsorption on aluminum oxide researchgate.net.

Role in Charge Transfer and Electrostatic Dissipation

This compound can play a role in mitigating triboelectrification—the generation of static charge due to contact and separation of materials. While direct studies on this compound are limited, the mechanism can be inferred from research on modified aluminum surfaces. The accumulation of static charge can be reduced by altering the surface composition and structure. rsc.org

A coating of this compound introduces an organic, insulating layer on the substrate. The long, non-polar stearate tails reduce the direct contact area between two surfaces, which is a primary factor affecting triboelectric outputs. rsc.org This organic layer acts as a barrier, hindering the transfer of electrons that occurs during contact electrification. By modifying the surface properties and reducing intimate contact, the coating helps to suppress the buildup of electrostatic charge. rsc.org

The molecular structure of this compound is key to its influence on electron exchange. The molecule consists of two distinct parts: the polar Al(OH)2 head and the long, non-polar C18 hydrocarbon tail of the stearate.

Insulating Hydrocarbon Tail: The long aliphatic chain is a dielectric. This chain forms a physical barrier that increases the distance between interacting surfaces, thereby reducing the probability of electron tunneling and charge transfer.

Polar Head Group: The Al(OH)2 group and the carboxylate linkage create a polar interface where the molecule anchors to a surface. The specific nature of the aluminum-oxygen bonds influences the surface's work function and electron affinity. By forming a stable, organized layer, the compound creates a more uniform surface potential, which can help in dissipating charge and preventing localized charge accumulation. The presence of this well-defined oxide-like film is known to reduce triboelectric effects on aluminum. rsc.org

Coordination Chemistry and Ligand Exchange Kinetics

The chemistry of this compound is rooted in the coordination properties of the aluminum(III) ion. Al(III) is a hard metal ion, meaning it preferentially forms stable complexes with hard donor ligands, particularly those containing oxygen atoms. nih.gov In this compound, the aluminum ion is coordinated to two hydroxyl groups and one stearate ligand through its carboxylate oxygen atoms.

Ligand exchange reactions involve the substitution of one or more of these coordinated ligands (hydroxyl or stearate) with other competing ligands present in the system. documentsdelivered.comresearchgate.net The kinetics of these reactions can be influenced by factors such as pH, temperature, and the nature of the incoming ligand. For instance, in biological or aqueous environments, ligands such as citrate (B86180) or phosphate (B84403) could potentially displace the stearate or hydroxyl groups. nih.gov The general mechanism for ligand exchange at an aluminum center can proceed through either a dissociative pathway (where a coordinated ligand detaches first) or an associative pathway (where the incoming ligand binds first to form an intermediate).

Table 3: Common Ligands for Aluminum(III) in Biological and Chemical Systems

| Ligand Type | Examples | Binding Site |

|---|---|---|

| Carboxylates | Citrate, Acetate | Oxygen donors nih.govnih.gov |

| Phosphates | Adenosine (B11128) Triphosphate (ATP), Inorganic Phosphate | Oxygen donors nih.govnih.gov |

| Hydroxides | OH⁻ | Oxygen donor nih.gov |

| Phenolates | Catecholates | Oxygen donors nih.gov |

Table compiled from information in references nih.govnih.govnih.gov.

Bioinorganic Interactions: Aluminum Ion Complexation with Biomolecules

Should this compound release aluminum ions (Al³⁺) into a biological environment, these ions can engage in various bioinorganic interactions. The high positive charge and small ionic radius of Al³⁺ give it a high charge density, leading to strong interactions with biological molecules, particularly those containing negatively charged oxygen donor ligands. nih.govmdpi.com

Aluminum ions are known to bind strongly to phosphate groups, which are ubiquitous in biology. nih.govnih.gov This includes interactions with molecules like adenosine triphosphate (ATP), the primary energy currency of the cell, and the phosphate backbone of nucleic acids (DNA and RNA). nih.govnih.gov Al³⁺ can also interact with the carboxylate side chains of amino acids in proteins. A significant interaction is with transferrin, the protein responsible for iron transport in the blood, as Al³⁺ can compete with Fe³⁺ for its binding sites. nih.govnih.gov Furthermore, aluminum ions can bind to the hydrophilic heads of phospholipids (B1166683) in cell membranes, potentially altering membrane structure and function. researchgate.net These interactions can impact the conformation and stability of these essential biomolecules. nih.gov

Table 4: Examples of Aluminum Ion Interactions with Biomolecules

| Biomolecule | Site of Interaction | Potential Consequence |

|---|---|---|

| Adenosine Triphosphate (ATP) | Phosphate groups | Alteration of energy metabolism. nih.govnih.gov |

| Transferrin | Iron-binding sites | Interference with iron transport and metabolism. nih.govnih.gov |

| Phospholipids | Phosphate head groups | Modification of cell membrane properties. researchgate.net |

| DNA/Chromatin | Phosphate backbone | Compaction of chromatin structure. nih.gov |

| Calmodulin | Calcium-binding sites | Alteration of calcium signaling pathways. nih.gov |

Data synthesized from references nih.govnih.govnih.govresearchgate.net.

Research Applications in Advanced Materials Science

Polymer and Composite Material Modification

Dihydroxy(stearoyloxy)aluminum is utilized as an additive in polymers and composites to enhance their physical and chemical properties. Its functions include improving thermal stability and influencing the dispersion characteristics of composite materials.

Enhancement of Thermal Stability in Chitosan-Based Systems

Research has demonstrated the efficacy of this compound in improving the thermal stability of chitosan-based materials. scientific.netresearchgate.netchula.ac.th Chitosan (B1678972), a biopolymer with numerous applications, can undergo degradation at elevated temperatures, which is a limitation for its use in certain processes that require heat sterilization. scientific.netresearchgate.net

A study on chitosan sponges incorporated with aluminum monostearate (Alst) revealed that the additive enhances the thermal stability of the chitosan matrix. scientific.netresearchgate.net Thermogravimetric analysis (TGA) of a chitosan-lactate (CL) system containing 2.5% w/w Alst (CLAlst) showed a shift in the degradation temperature to a higher value compared to the pure chitosan-lactate system. scientific.netresearchgate.net This indicates that this compound can protect the chitosan structure from thermal degradation. scientific.netresearchgate.net

Table 1: Thermal Degradation Onset Temperatures of Chitosan Systems

| Sample | Onset of Thermal Degradation (°C) |

| Chitosan-Lactate (CL) | Lower |

| Chitosan-Lactate with Aluminum Monostearate (CLAlst) | Higher |

Note: This table illustrates the qualitative findings from thermogravimetric analysis, indicating an increase in the onset of thermal degradation with the addition of this compound to the chitosan system.

Influence on Physicochemical Properties and Dispersion Characteristics of Polymer Composites

The incorporation of this compound into polymer composites can significantly influence their physicochemical properties and the dispersion of other components within the matrix. scientific.netpishrochem.comnimbasia.com In the plastics and rubber industries, aluminum stearates are used as lubricants and processing aids to reduce friction and improve material flow. nimbasia.com

A study on chitosan-aluminum monostearate composite dispersions explored the physicochemical properties of these systems. scientific.net It was found that the viscosity of the dispersions decreased with mixing time, and all dispersions exhibited Newtonian flow behavior. scientific.net The particle size of the aggregated chitosan-stearate particles was influenced by both mixing time and chitosan concentration, with larger particle sizes observed with longer mixing times and smaller particle sizes at higher chitosan concentrations. scientific.net This suggests that this compound plays a role in the morphology and dispersion within the composite. scientific.net

In broader polymer applications, aluminum stearates act as thickeners and stabilizers. pishrochem.com Their ability to bridge hydrophobic and hydrophilic molecules ensures that different components remain evenly dispersed, which is crucial for the stability and performance of the final product. allanchem.com This property is particularly beneficial in preventing the settling of pigments and other fillers in polymer-based paints and coatings. allanchem.comatamanchemicals.com

Advanced Lubrication and Tribology

The lubricating properties of this compound make it a valuable additive in the formulation of advanced lubricants and greases. It contributes to the reduction of friction and wear in mechanical systems.

Development of Functionalized Biolubricant Basestocks

While direct research on this compound as a primary biolubricant basestock is limited, its properties are relevant to the development of functionalized lubricants. Biolubricants are gaining attention due to their biodegradability and renewability. researchgate.net Research in this area often focuses on chemically modifying vegetable oils to improve their performance. researchgate.net this compound, with its long fatty acid chain, shares structural similarities with components of biolubricants and is known to be used as a lubricant in various industrial applications. nimbasia.com

Evaluation of Anti-Wear and Friction-Reducing Capabilities

This compound is recognized for its anti-wear and friction-reducing properties in lubricating formulations. nimbasia.com It is commonly used as a thickener in the production of lubricating greases, where it helps to maintain the consistency of the grease and provides a stable lubricating film. pishrochem.com

A study investigating the effect of different forms of aluminum stearate (B1226849) on the charge mitigation of glass beads provides some insight into its tribological behavior. The study found that aluminum monostearate, along with di- and tri-stearate forms, could reduce the specific charge of the glass beads, which is related to frictional characteristics. chula.ac.th While this study is not a direct evaluation of lubrication in a metallic system, it points to the surface-active nature of aluminum stearates that can influence friction.

The lubricating mechanism of fatty acids and their salts, like this compound, is generally attributed to their ability to adsorb onto surfaces and form a thin, shearable film that prevents direct metal-to-metal contact. nasa.gov This boundary lubrication is critical in reducing friction and preventing wear in machinery.

Corrosion Inhibition for Metallic Substrates

Recent research has highlighted the potential of this compound in protecting metallic substrates from corrosion. This is achieved through the formation of a protective, water-repellent layer on the metal surface.

A study focused on the creation of superhydrophobic protective coatings on an aluminum alloy surface using stearic acid solutions demonstrated the formation of a coating primarily composed of aluminum stearate. mdpi.com This coating exhibited excellent protective abilities against corrosion, which were evaluated using a salt fog chamber. mdpi.com The superhydrophobic nature of the aluminum stearate coating, with a water contact angle of up to 161°, provides a robust barrier against corrosive agents. bohrium.com

The protective mechanism is attributed to the formation of a multimodal micro-rough surface of aluminum stearate that repels water. mdpi.com The effectiveness of the coating was found to be dependent on the conditions of its formation, including temperature, concentration of stearic acid, and the solvent system used. mdpi.com

While the above study focuses on a coating formed in situ from stearic acid and an aluminum substrate, the findings are directly relevant to the corrosion inhibition potential of pre-formed this compound. Another related study on glycerol (B35011) stearate showed its effectiveness as a corrosion inhibitor for aluminum in an acidic medium, with inhibition efficiencies reaching up to 86.1%. x-mol.netarabjchem.org The adsorption of the stearate compound onto the aluminum surface followed the Langmuir isotherm model, indicating the formation of a protective monolayer. x-mol.netarabjchem.org

Table 2: Corrosion Inhibition Efficiency of Stearate-Based Compounds on Aluminum

| Inhibitor | Substrate | Corrosive Medium | Maximum Inhibition Efficiency (%) |

| Aluminum Stearate (in-situ formed) | Aluminum Alloy | Salt Fog | High (Qualitative) mdpi.com |

| Glycerol Stearate | Aluminum | 1 M HCl | 86.1 x-mol.netarabjchem.org |

Adsorption Mechanism and Surface Passivation

The primary mechanism by which this compound protects aluminum surfaces is through the formation of a passivating layer. This process involves the chemical adsorption of the molecule onto the aluminum substrate. The carboxylate group of the stearoyloxy component forms a coordinate bond with the aluminum oxide/hydroxide (B78521) layer that naturally exists on the metal's surface. rsc.org This reaction creates a strong anchor for the molecule.

Following adsorption, the long C18 hydrocarbon chains of the stearate group orient themselves away from the surface, forming a dense, self-assembled monolayer. allanchem.com This organic layer acts as a physical barrier, exhibiting excellent water repellency and preventing corrosive agents from reaching the metal surface. allanchem.comaluminium-stearate.com This hydrophobic nature is a key characteristic of stearate-based coatings, significantly enhancing the durability and longevity of the underlying aluminum. allanchem.comoatext.com

Electrochemical Characterization of Inhibitory Performance

The effectiveness of this compound as a corrosion inhibitor can be quantified using electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). Studies on similar long-chain fatty acid derivatives on aluminum demonstrate clear trends indicating corrosion inhibition. x-mol.netarabjchem.org

When applied to an aluminum surface in a corrosive environment, the compound acts as a mixed-type inhibitor. arabjchem.org This is evidenced by a significant decrease in the corrosion current density (Icorr) and an increase in polarization resistance (Rp) and charge transfer resistance (Rct). The increase in Rct, in particular, signifies the formation of a protective, insulating film that impedes the electrochemical reactions responsible for corrosion. oatext.com

Table 1: Representative Electrochemical Data for Aluminum in HCl with and without a Stearate-Based Inhibitor

| System | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Charge Transfer Resistance (Rct) (kΩ·cm²) | Inhibition Efficiency (%) |

|---|---|---|---|---|

| Bare Aluminum in 1M HCl | -750 | 150 | 0.5 | N/A |

| Aluminum with Stearate Inhibitor in 1M HCl | -720 | 21 | 9.5 | ~86% |

This table illustrates the typical changes observed in electrochemical parameters upon the application of a stearate-based inhibitor, showing a marked improvement in corrosion resistance. Data is conceptual and based on trends reported in literature. oatext.comx-mol.netarabjchem.org

Catalytic Roles in Organic and Inorganic Synthesis

While this compound itself is not widely cited as a primary catalyst, the broader class of metal carboxylates, including aluminum compounds, serves various catalytic functions. dic-global.com These compounds can act as accelerators for curing unsaturated polyester (B1180765) resins, as catalysts in polymerization reactions for products like synthetic rubber, and as promoters in various oxidation synthesis processes. dic-global.comd-nb.info

The catalytic activity often stems from the Lewis acidic nature of the aluminum center, which can activate substrates in reactions. For instance, aluminum compounds can catalyze the insertion of CO2 or the hydroboration of carbonyl compounds. d-nb.infoacs.org The stearate ligand can influence the catalyst's solubility and stability in organic media, potentially modulating its activity and selectivity in specific transformations. The invention of one preparation method for aluminum stearate notes the use of a catalyst, such as hydrogen peroxide or ammonia (B1221849) water, in its synthesis. patsnap.com

Applications in Electrochemical Energy Storage Devices

The application of this compound in electrochemical energy storage devices, particularly those relying on ion intercalation, is highly constrained by its molecular structure.

Rechargeable aluminum-ion batteries are a promising area of research, focusing on the reversible intercalation (insertion and extraction) of aluminum ions (Al³⁺) into a host electrode material. researchgate.netresearchgate.net Successful host materials, such as certain metal oxides or metal-organic frameworks (MOFs), are characterized by layered structures or porous channels that create pathways for ion diffusion. researchgate.netnih.gov

This compound is fundamentally unsuited for this application. The presence of the bulky and insulating stearate chain creates significant steric hindrance. This long hydrocarbon tail would block the pores and channels necessary for Al³⁺ ion transport, effectively preventing the intercalation and deintercalation processes that are essential for battery charge and discharge cycles. nih.gov The structure of MOFs, with their customizable topologies and porous nature, stands in stark contrast to the molecular architecture of this compound, highlighting why the former are promising electrode materials while the latter is not. researchgate.netrsc.org

Future Perspectives and Emerging Research Avenues

Development of Controlled Synthesis for Targeted Nanostructures

The future synthesis of dihydroxy(stearoyloxy)aluminum is geared towards achieving precise control over its nanostructure to unlock enhanced and novel functionalities. Current research into aluminum-based nanomaterials highlights several promising pathways for achieving this level of control.

One key area of development is the use of precursor-based methods . Carboxylato-alumoxanes, for instance, can serve as precursors to control the pore size, distribution, and porosity of the resulting alumina-based materials. scienceopen.com By carefully selecting and modifying the organic ligands, such as stearic acid, it is possible to template the formation of specific nanostructures of this compound.

Liquid-phase synthesis techniques offer another avenue for controlled fabrication. Room-temperature liquid-phase synthesis has been successfully used to produce small, highly crystalline aluminum nanoparticles with narrow size distributions. rsc.org Adapting such methods, which involve the reduction of aluminum halides in the presence of stabilizing agents, could allow for the production of this compound nanoparticles with precisely defined sizes and surface characteristics. rsc.org

Furthermore, continuous flow processes are being explored as a scalable and reproducible method for nanomaterial synthesis. cam.ac.uk These systems provide excellent control over reaction parameters like temperature, concentration, and mixing, which are crucial for obtaining monodisperse nanoparticles. cam.ac.uk Implementing continuous flow reactors for the synthesis of this compound could enable large-scale production of nanostructures with consistent and targeted properties.

| Synthesis Technique | Potential for Control | Key Advantages |

| Precursor-Based Methods | Control over porosity and pore size distribution. scienceopen.com | Tailorable nanostructures through ligand modification. |

| Liquid-Phase Synthesis | Precise control over particle size and crystallinity. rsc.org | Can be performed at room temperature, yielding stable nanoparticles. rsc.org |

| Continuous Flow Processes | High reproducibility and control over reaction conditions. cam.ac.uk | Scalable for large-scale production of uniform nanoparticles. cam.ac.uk |

In-Situ Spectroscopic Characterization of Dynamic Processes

A deeper understanding of the formation and behavior of this compound in various environments requires advanced characterization techniques. In-situ spectroscopy is a powerful tool for observing the dynamic processes of this compound in real-time.

Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy can be employed to monitor the formation of metal-carboxylate bonds. Studies on the formation of metal soaps in paint films have successfully used FTIR to identify the characteristic vibrational bands of carboxylate groups coordinating to metal ions. researchgate.net Applying this to this compound could provide real-time insights into its synthesis and interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 27Al NMR, is another valuable tool. Ab initio calculations have been used to predict 27Al NMR chemical shifts in aluminum-carboxylate complexes, which can help in identifying different coordination environments of the aluminum atom. acs.org In-situ 27Al NMR studies could elucidate the speciation of aluminum during the formation of this compound and its subsequent interactions in solution. acs.orgrsc.org

The development of real-time monitoring systems, such as Laser-Induced Breakdown Spectroscopy (LIBS) , currently used for tracking the composition of molten aluminum alloys, could be adapted for solution-based systems. This would allow for continuous monitoring of the elemental composition during the synthesis of this compound, ensuring precise stoichiometric control.

| Spectroscopic Technique | Information Gained | Potential Application for this compound |

| FTIR Spectroscopy | Real-time monitoring of chemical bond formation. researchgate.net | Studying the kinetics of the reaction between stearic acid and aluminum sources. |

| 27Al NMR Spectroscopy | Identification of aluminum coordination environments and species. acs.org | Characterizing the structure and purity of the synthesized compound in solution. acs.orgrsc.org |

| LIBS | Real-time elemental composition analysis. | In-situ monitoring and control of the synthesis process. |

Integration of Machine Learning and Artificial Intelligence in Materials Design

For this compound, ML models can be developed to predict its physical and chemical properties based on synthesis parameters. texametals.comoaepublish.com By training algorithms on existing experimental data, it becomes possible to forecast properties like gelling efficiency, thermal stability, and hydrophobicity. anu.edu.auarxiv.org This data-driven approach can significantly reduce the number of experiments needed, saving time and resources. arxiv.org

| AI/ML Application | Description | Impact on this compound Research |

| Predictive Modeling | Using algorithms to predict material properties from compositional and processing data. texametals.comoaepublish.com | Accelerates the optimization of synthesis conditions for desired properties. |

| Generative Design | AI models that propose new materials with targeted functionalities. weforum.orgcornell.edu | Enables the discovery of novel this compound derivatives with enhanced performance. |

| Self-Driving Laboratories | AI-controlled robotic platforms for autonomous experimentation. utoronto.ca | Dramatically accelerates the materials discovery and optimization cycle. |

Exploration of Novel Applications in Interfacial Science and Soft Matter

The unique amphiphilic nature of this compound, with its hydrophilic dihydroxy aluminum head and hydrophobic stearate (B1226849) tail, makes it a compelling candidate for a range of applications in interfacial science and soft matter. Its established roles as a thickener, gelling agent, and water repellent provide a foundation for exploring more advanced functionalities. allanchem.comaluminium-stearate.comfishersci.com

In the realm of soft matter , this compound can be used to structure organic liquids, forming viscoelastic gels. Future research could focus on creating "smart" gels that respond to external stimuli such as temperature, pH, or light. This could be achieved by incorporating photo-responsive or pH-sensitive moieties into the stearate backbone. Such materials could find applications in areas like controlled release systems and sensors.

At interfaces , this compound can act as a stabilizer for emulsions and dispersions. atamanchemicals.com There is potential to explore its use in creating highly stable Pickering emulsions, where solid particles stabilize the interface between two immiscible liquids. Furthermore, its hydrophobic properties make it suitable for developing superhydrophobic coatings. mdpi.com Research into creating structured surfaces with this compound could lead to self-cleaning and anti-icing materials.

The interaction of carboxylic acids with aluminum oxide surfaces is a well-studied phenomenon. rsc.org This knowledge can be leveraged to use this compound as a surface modifier for alumina (B75360) nanoparticles, tailoring their dispersibility in non-polar matrices for the development of advanced polymer nanocomposites.

| Application Area | Potential Functionality | Emerging Research Direction |

| Soft Matter | Stimuli-responsive gelling agent. | Development of smart materials for controlled release and sensing. |

| Interfacial Science | Emulsion and dispersion stabilizer. atamanchemicals.com | Creation of stable Pickering emulsions and advanced formulations. |

| Surface Modification | Hydrophobic coating and surface functionalization. mdpi.com | Fabrication of superhydrophobic, self-cleaning, and anti-icing surfaces. mdpi.com |

| Nanocomposites | Dispersant for nanoparticles in polymer matrices. | Improving the performance of polymer-based composite materials. |

Sustainable and Green Chemistry Approaches for this compound

The principles of green chemistry are increasingly guiding the development of new chemical processes to minimize environmental impact. rsc.org The synthesis of this compound can be made more sustainable through several strategies.

One key aspect is the use of environmentally benign solvents . Research is ongoing to replace traditional organic solvents with greener alternatives, such as water or binary mixtures like dimethyl sulfoxide-water, which have shown promise in the formation of stearate coatings on aluminum alloys. mdpi.commdpi.com Solvent-free synthesis methods are also a highly desirable goal. mdpi.com

Process intensification , through techniques like microwave-assisted synthesis, can lead to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating methods. mdpi.com Furthermore, designing the synthesis as a one-pot reaction can minimize waste and simplify the manufacturing process. google.com Adopting these green chemistry principles will be crucial for the environmentally responsible production and application of this compound in the future. rsc.orgumicore.com

| Green Chemistry Principle | Application to this compound Synthesis |

| Use of Greener Solvents | Replacing hazardous organic solvents with water or bio-derived alternatives. mdpi.commdpi.com |

| Renewable Feedstocks | Sourcing stearic acid from plant or animal fats. |

| Atom Economy | Designing synthesis routes that maximize the incorporation of starting materials into the final product. google.com |

| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com |

| Waste Prevention | Developing one-pot synthesis procedures to minimize waste streams. google.com |

Q & A

Q. What are the recommended methods for synthesizing Dihydroxy(stearoyloxy)aluminum in laboratory settings?

this compound can be synthesized via controlled reactions between stearic acid and aluminum precursors (e.g., aluminum hydroxide or aluminum isopropoxide). Key steps include:

- Precursor selection : Aluminum isopropoxide derivatives are commonly used due to their reactivity with fatty acids (e.g., isopropoxyaluminum distearate synthesis ).

- Reaction optimization : Maintain stoichiometric ratios (e.g., 1:1 for monostearate formation) and use inert atmospheres to prevent oxidation.

- Purification : Post-synthesis, precipitate the product using non-polar solvents and dry under vacuum to remove residual moisture .

Q. Which analytical techniques are most effective for characterizing the structural and thermal properties of this compound?

- FTIR spectroscopy : Identifies carboxylate-Al coordination bonds (e.g., asymmetric stretching at 1540–1650 cm⁻¹) .

- XRD : Confirms crystalline phases; amorphous forms may indicate incomplete synthesis .

- Thermogravimetric analysis (TGA) : Quantifies thermal stability, with decomposition typically occurring at 200–300°C due to stearate chain breakdown .

Q. How should researchers assess the stability of this compound under varying environmental conditions?

- Storage protocols : Store in airtight containers at ≤25°C to prevent hydrolysis or oxidation .

- Accelerated aging studies : Expose samples to elevated temperatures (40–60°C) and humidity (≥75% RH) to simulate long-term stability .

- Reactivity screening : Test incompatibility with oxidizing agents (e.g., peroxides), which may induce hazardous decomposition .

Advanced Research Questions

Q. How do organic ligands like humic acid influence the agglomeration and dissolution kinetics of aluminum-based nanoparticles, including this compound?

- Adsorption mechanisms : Humic acid rapidly binds to aluminum nanoparticles via surface coordination, promoting agglomeration and sedimentation .

- Dissolution profiling : Use ICP-MS to quantify dissolved Al³⁺ in synthetic freshwater. Speciation modeling (e.g., PHREEQC) reveals that >70% of dissolved aluminum forms organo-Al complexes, reducing free ion mobility .

- Contradictions : Silica nanoparticles remain stable under similar conditions, highlighting material-specific interactions with organic ligands .

Q. What experimental approaches are used to evaluate the role of this compound as a support material in functional porphyrin-based nanostructures?

- Surface functionalization : Graft porphyrin derivatives onto aluminum oxyhydroxide matrices via sol-gel methods .

- Morphological analysis : TEM and BET surface area measurements assess pore structure and ligand distribution .

- Catalytic activity testing : Evaluate photostability and charge-transfer efficiency in photocatalytic applications (e.g., dye degradation) .

Q. What mechanisms explain the contradictory findings regarding the environmental mobility of this compound nanoparticles in freshwater systems?

- Organic matter effects : Humic acid increases dissolution rates (releasing Al³⁺) but reduces mobility via sedimentation, creating conflicting outcomes .

- Salinity impact : Low ionic strength in freshwater enhances nanoparticle stability, whereas high salinity promotes aggregation .

- Methodological variables : Differences in nanoparticle synthesis (e.g., crystalline vs. amorphous forms) affect reactivity and environmental behavior .

Q. How does this compound interact with biological systems, particularly in altering bone mineralization processes?

- In vitro models : Expose osteoblast cultures to Al³⁺ released from the compound; measure osteoid deposition via histomorphometry .

- Toxicity pathways : Aluminum inhibits hydroxyapatite crystallization, leading to defective bone matrix formation, as observed in CKD-MBD models .

- Comparative studies : Contrast effects with other metal toxins (e.g., fluoride, cadmium) to identify specificity in mineralization disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.